Sorbitan monopalmitate is a nonionic surfactant and emulsifier derived from the esterification of sorbitan with palmitic acid. It is classified as a lipophilic compound, meaning it has an affinity for fats and oils, making it particularly useful in various formulations. Sorbitan monopalmitate is insoluble in water, which allows it to stabilize oil-in-water emulsions effectively. This compound plays a crucial role in modifying the crystallization of fats and is commonly utilized in cosmetic, pharmaceutical, and food applications .
The primary reaction involved in the formation of sorbitan monopalmitate is esterification, where sorbitan reacts with palmitic acid under specific conditions. The process typically involves:
Sorbitan monopalmitate exhibits low toxicity and is metabolized into sorbitol and palmitic acid without significant side effects when consumed in moderate amounts (up to 25 mg/kg body weight) . Its lipophilic nature allows it to function effectively as an emulsifier, enhancing the stability of formulations while also providing moisture-binding properties. Additionally, it has been noted for its antioxidant activity, particularly in reducing the rate of autoxidation in various oils .
Sorbitan monopalmitate can be synthesized through several methods:
Sorbitan monopalmitate has diverse applications across various industries:
Sorbitan monopalmitate belongs to a broader class of sorbitan esters that share similar functionalities but differ in their fatty acid chains. Here are some comparable compounds:
Compound Name | Composition | Unique Features |
---|---|---|
Sorbitan monostearate | Ester of sorbitan and stearic acid | Primarily used for water-in-oil emulsions |
Sorbitan monooleate | Ester of sorbitan and oleic acid | Known for its fluidity; used in food applications |
Sorbitan monolaurate | Ester of sorbitan and lauric acid | Effective for stabilizing creams and lotions |
Polysorbate 20 | Ethoxylated derivative of sorbitan | Water-soluble; widely used in food and cosmetics |
Polysorbate 80 | Ethoxylated derivative of sorbitan | High solubilizing capacity; used extensively in pharmaceuticals |
Sorbitan monopalmitate's unique lipophilic characteristics make it particularly effective for specific applications where water solubility is not desired, setting it apart from its more hydrophilic counterparts such as polysorbates .
Sorbitan monopalmitate represents a complex molecular architecture characterized by the combination of a sorbitan polyol head group and a palmitic acid fatty acid tail [1]. The compound possesses the molecular formula C₂₂H₄₂O₆, with a precise molecular weight of 402.57 grams per mole [3] [7]. The exact mass has been determined through advanced analytical techniques to be 402.298126 atomic mass units, providing exceptional precision for analytical identification purposes [24].
The molecular structure features a distinctive amphiphilic architecture, wherein the hydrophilic sorbitan moiety serves as the polar head group while the hexadecanoate (palmitic acid) chain constitutes the hydrophobic tail [2]. This structural arrangement is fundamental to the compound's surfactant properties, enabling it to function as an effective emulsifying agent [5].
Table 1: Molecular Properties and Identifiers of Sorbitan Monopalmitate
Property | Value |
---|---|
Molecular Formula | C₂₂H₄₂O₆ |
Molecular Weight (g/mol) | 402.57 |
Exact Mass (g/mol) | 402.298126 |
CAS Number | 26266-57-9 |
IUPAC Name | [(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] hexadecanoate |
InChI Key | IYFATESGLOUGBX-YVNJGZBMSA-N |
SMILES | CCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O |
EC Number | 247-568-8 |
Physical State (Room Temperature) | Solid waxy flakes |
Color | Light cream to tan-colored |
Melting Point (°C) | 46-47 |
HLB Value | 6.7 |
The International Union of Pure and Applied Chemistry nomenclature designates this compound as [(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] hexadecanoate [1] [4]. This systematic name reflects the complex stereochemical arrangement within the molecule, incorporating specific configurational descriptors that define the three-dimensional spatial arrangement of atoms [7].
The sorbitan ring system exhibits a tetrahydrofuran-like structure with multiple hydroxyl substituents, specifically featuring hydroxyl groups at the 3 and 4 positions of the oxolan ring [1]. The palmitic acid component is esterified to the primary alcohol position, creating a stable ester linkage that defines the compound's fundamental chemical identity [2] [5].
The stereochemical complexity of sorbitan monopalmitate arises from the presence of multiple chiral centers within the sorbitan ring system [1]. The compound contains four distinct stereocenters, each contributing to the overall three-dimensional molecular architecture and influencing the compound's physical and chemical properties [4] [7].
The primary stereochemical features include the (2R) configuration at the carbon atom bearing the esterified ethyl chain, while the sorbitan ring itself displays (2R,3R,4S) stereochemistry [1]. This specific configurational arrangement is derived from the parent sorbitol molecule through dehydration processes that occur during synthesis [2].
Table 2: Stereochemical Configuration Data for Sorbitan Monopalmitate
Stereocenter Position | Configuration | IUPAC Designation | Contribution to Overall Chirality |
---|---|---|---|
C-2 of sorbitan ring | R | (2R) | Primary stereocenter |
C-3 of sorbitan ring | R | (3R) | Secondary stereocenter |
C-4 of sorbitan ring | S | (4S) | Secondary stereocenter |
C-1' of attached ethyl chain | R | (1'R) | Primary stereocenter |
Commercial preparations of sorbitan monopalmitate typically exist as mixtures of partial esters, reflecting the complexity of the synthetic process and the presence of various anhydride forms of sorbitol [2] [5]. These preparations may contain mono- and dianhydrides of sorbitan esterified with palmitic acid, contributing to the heterogeneous nature of commercial products .
The isomeric distribution in commercial sorbitan monopalmitate preparations results from the esterification process, which can occur at different hydroxyl positions within the sorbitan molecule [2]. While the predominant isomer features esterification at the primary alcohol position, minor amounts of secondary ester isomers may be present, influencing the overall performance characteristics of the material [5].
Sorbitan monopalmitate derives its structural foundation from two distinct parent compounds: sorbitol and palmitic acid [2] [5]. The relationship to these precursor molecules is fundamental to understanding both the synthetic pathway and the resulting molecular properties of the final ester compound [6].
Sorbitol, also known as D-glucitol, serves as the polyol component and provides the hydrophilic character essential for the compound's emulsifying properties [2]. During the synthesis of sorbitan monopalmitate, sorbitol undergoes controlled dehydration to form sorbitan, which retains multiple hydroxyl groups while developing the characteristic cyclic structure [5] [6].
The palmitic acid component contributes the lipophilic character necessary for effective surfactant function [2]. Palmitic acid, systematically known as hexadecanoic acid, is a saturated fatty acid containing sixteen carbon atoms in a linear chain configuration [20]. This fatty acid is naturally occurring and represents one of the most abundant saturated fatty acids in biological systems [22].
The esterification reaction between the sorbitan polyol and palmitic acid creates a covalent bond that links these structurally distinct components into a unified amphiphilic molecule [2] [5]. This chemical transformation preserves key structural elements from both parent compounds while generating entirely new properties characteristic of nonionic surfactants [6].
The retention of multiple hydroxyl groups from the sorbitol precursor ensures that sorbitan monopalmitate maintains significant hydrophilic character [2]. Simultaneously, the incorporation of the sixteen-carbon palmitic acid chain provides the necessary hydrophobic character for effective interfacial activity [5] [6].
The sorbitan ester family encompasses a series of structurally related compounds that differ primarily in the nature of their fatty acid components [17] [18]. These differences in fatty acid structure result in significant variations in molecular weight, physical properties, and functional characteristics across the series [21].
Table 3: Comparative Molecular Analysis of Sorbitan Esters
Sorbitan Ester | Molecular Formula | Molecular Weight (g/mol) | Fatty Acid Component | HLB Value | Physical State | Emulsion Type |
---|---|---|---|---|---|---|
Sorbitan Monolaurate (Span 20) | C₁₈H₃₄O₆ | 346.46 | Lauric acid (C12:0) | 8.6 | Yellow viscous liquid | W/O |
Sorbitan Monopalmitate (Span 40) | C₂₂H₄₂O₆ | 402.57 | Palmitic acid (C16:0) | 6.7 | Solid waxy flakes | W/O |
Sorbitan Monostearate (Span 60) | C₂₄H₄₆O₆ | 430.62 | Stearic acid (C18:0) | 4.7 | Pale yellow granular solid | W/O |
Sorbitan Monooleate (Span 80) | C₂₄H₄₄O₆ | 428.59 | Oleic acid (C18:1) | 4.3 | Amber viscous liquid | W/O |
The molecular weight progression within the sorbitan ester series directly correlates with the chain length of the incorporated fatty acid [12] [13] [16]. Sorbitan monolaurate, containing the twelve-carbon lauric acid, exhibits the lowest molecular weight at 346.46 grams per mole [11] [14]. In contrast, sorbitan monostearate, incorporating the eighteen-carbon stearic acid, demonstrates the highest molecular weight at 430.62 grams per mole [12] [15].
The hydrophilic-lipophilic balance values show a systematic decrease as fatty acid chain length increases [17] [18]. Sorbitan monolaurate exhibits the highest hydrophilic-lipophilic balance value of 8.6, while sorbitan monooleate displays the lowest value of 4.3 [13] [16]. Sorbitan monopalmitate occupies an intermediate position with a hydrophilic-lipophilic balance value of 6.7 [6] [23].
Physical state variations among sorbitan esters reflect the influence of fatty acid chain length and saturation on intermolecular interactions [12] [13] [16]. The shorter-chain sorbitan monolaurate exists as a viscous liquid, while intermediate-chain sorbitan monopalmitate appears as solid waxy flakes [11] [6]. The longer-chain sorbitan monostearate forms granular solids, except for sorbitan monooleate, which remains liquid due to the presence of an unsaturated bond in the oleic acid component [15] [16].
Irritant